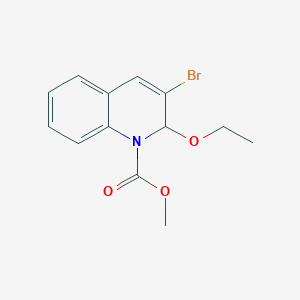
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a penta-1,4-diyn backbone with phenyl groups attached at the 1 and 5 positions, and a phenylcarbamate group at the 3 position. Its distinct structure makes it an interesting subject for studies in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate typically involves the following steps:
Formation of the penta-1,4-diyn backbone: This can be achieved through a series of coupling reactions, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst.
Attachment of phenyl groups: The phenyl groups can be introduced through various substitution reactions, often using phenyl halides and a suitable base.
Introduction of the phenylcarbamate group: This step involves the reaction of the intermediate compound with phenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can convert the triple bonds in the penta-1,4-diyn backbone to double or single bonds, resulting in different hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as phenyl halides, bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce hydrogenated compounds with varying degrees of saturation.
科学研究应用
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylcarbamate group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The penta-1,4-diyn backbone provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: This compound has a similar backbone but features a dienone structure instead of a diyn.
Dibenzalacetone: Another related compound with a similar phenyl-substituted backbone but different functional groups.
Uniqueness
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate stands out due to its unique combination of a penta-1,4-diyn backbone and a phenylcarbamate group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
50428-88-1 |
|---|---|
分子式 |
C24H17NO2 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
1,5-diphenylpenta-1,4-diyn-3-yl N-phenylcarbamate |
InChI |
InChI=1S/C24H17NO2/c26-24(25-22-14-8-3-9-15-22)27-23(18-16-20-10-4-1-5-11-20)19-17-21-12-6-2-7-13-21/h1-15,23H,(H,25,26) |
InChI 键 |
FASZZKAGMOWTEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC(C#CC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


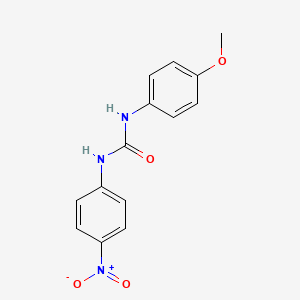
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)

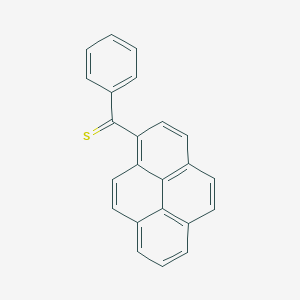
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)

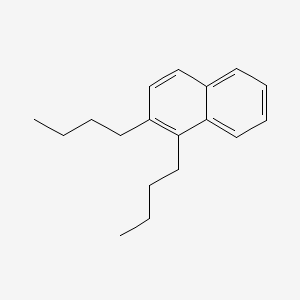
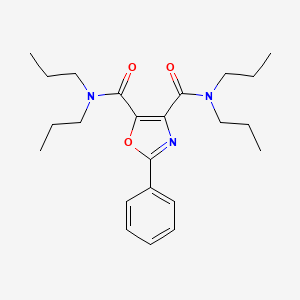
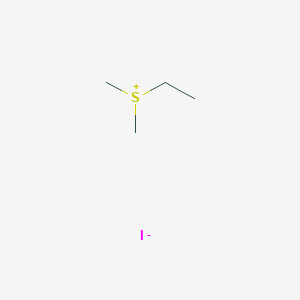
![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)

